Tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate, also known as tert-butyl proline ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate proline ester is not fully understood. However, it is believed to act as a chiral auxiliary, which enables the formation of enantiomerically pure compounds through asymmetric catalysis. It is also known to enhance the reactivity of certain chemical reactions, leading to increased yields and selectivity.
Biochemical And Physiological Effects
Tert-butyl proline ester has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.
Advantages And Limitations For Lab Experiments
One of the major advantages of Tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate proline ester is its versatility in organic synthesis and catalysis. It can be used as a chiral building block to synthesize a wide range of biologically active compounds with high yields and selectivity. Additionally, it can be used as a ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
However, one of the limitations of Tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate proline ester is its high cost, which can limit its use in large-scale experiments. Additionally, its synthesis method can be complex and time-consuming, which can limit its availability for use in scientific research.
Future Directions
There are several future directions for the study of Tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate proline ester. One potential area of research is the development of more efficient and cost-effective synthesis methods, which could increase its availability for use in scientific research. Additionally, further studies are needed to understand its mechanism of action and potential applications in drug design and catalysis. Finally, the exploration of its potential use in other fields such as materials science and environmental science could lead to new discoveries and applications.
Synthesis Methods
Tert-butyl proline ester can be synthesized through a multistep process involving the reaction of Tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate acrylate with proline, followed by the reduction of the resulting ester with sodium borohydride. The final product is obtained through purification and isolation steps.
Scientific Research Applications
Tert-butyl proline ester has been extensively studied for its potential applications in various fields such as organic synthesis, drug design, and catalysis. It has been used as a chiral building block in the synthesis of biologically active compounds such as natural products, pharmaceuticals, and agrochemicals. Additionally, it has been utilized as a ligand in asymmetric catalysis, which has enabled the synthesis of enantiomerically pure compounds with high yields and selectivity.
properties
IUPAC Name |
tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-6-11(4,5)7-12-8/h8,12H,6-7H2,1-5H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVZKVCIJLJTDJ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](NC1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate |
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